molecular formula C30H50O4 B1151519 20S,24R-Epoxydammar-12,25-diol-3-one CAS No. 25279-15-6

20S,24R-Epoxydammar-12,25-diol-3-one

Cat. No.: B1151519
CAS No.: 25279-15-6
M. Wt: 474.7 g/mol
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Description

20S,24R-Epoxydammar-12,25-diol-3-one is a naturally occurring dammarane-type triterpenoid. It is primarily found in the herbs of Pseudolarix kaempferi, a tree belonging to the Pinaceae family. This compound is known for its complex molecular structure, which includes a tetracyclic dammarane skeleton, hydroxyl groups at positions 12 and 25, and an epoxide ring between carbons 20 and 24 .

Mechanism of Action

Target of Action

3-Dehydropyxinol, also known as 20S,24R-Epoxydammar-12,25-diol-3-one or RCA3293YRJ, primarily targets key inflammation-related proteins in the MAPK and NF-κB pathways . These pathways play a crucial role in the inflammatory response, making them significant targets for anti-inflammatory agents .

Mode of Action

3-Dehydropyxinol interacts with its targets by suppressing the production of iNOS, IL-1β, and TNF-α . These are key mediators of inflammation, and their suppression results in a reduction of the inflammatory response .

Biochemical Pathways

The compound affects the MAPK and NF-κB pathways . By suppressing iNOS, IL-1β, and TNF-α, 3-Dehydropyxinol can inhibit these pathways, leading to a decrease in inflammation .

Pharmacokinetics

It is known that the compound is a metabolite of 20s-protopanaxadiol, the main active aglycone of ginsenosides, formed in the human liver

Result of Action

The result of 3-Dehydropyxinol’s action is a significant reduction in inflammation. This is achieved through its suppression of key inflammatory mediators, leading to an overall decrease in the inflammatory response . Some derivatives of 3-Dehydropyxinol have shown even better anti-inflammatory activity than hydrocortisone sodium succinate, a commonly used glucocorticoid drug .

Action Environment

The action of 3-Dehydropyxinol can be influenced by various environmental factors. For instance, the presence of certain amino acids can greatly improve the anti-inflammatory activities of 3-Dehydropyxinol derivatives . Additionally, the R/S stereochemistry at C-24 and the hydrophilicity of amino acid residues can also influence the activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20S,24R-Epoxydammar-12,25-diol-3-one typically involves the extraction from natural sources such as Pseudolarix kaempferi. The compound can also be synthesized through chemical reactions that introduce the necessary functional groups, such as hydroxyl and epoxide groups, onto a dammarane skeleton .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. These processes are designed to ensure high purity and yield of the compound, making it suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

20S,24R-Epoxydammar-12,25-diol-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The hydroxyl and epoxide groups in the compound can undergo substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

20S,24R-Epoxydammar-12,25-diol-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard and probe molecule in chemical research to study biological mechanisms and interactions.

    Biology: The compound’s specific stereochemistry and oxidized dammarane structure make it valuable for studying cellular processes and molecular interactions.

    Medicine: Research into the potential bioactivity of this compound includes its effects on various biological targets and pathways.

    Industry: The compound is used in the development of new materials and products due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 20S,24R-Epoxydammar-12,25-diol-3-one include other dammarane-type triterpenoids such as:

  • 3-Dehydropyxinol
  • 20S,24R-Epoxy-dammar-12,25-diol-3-one

Uniqueness

What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of both hydroxyl and epoxide functional groups. These features give it unique chemical and biological properties, making it a valuable tool in scientific research .

Properties

IUPAC Name

(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-21,23-24,31,33H,9-17H2,1-8H3/t18-,19+,20-,21+,23+,24-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCDJPYINJXPKU-BDSQRYQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25279-15-6
Record name 3-Dehydropyxinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DEHYDROPYXINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCA3293YRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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